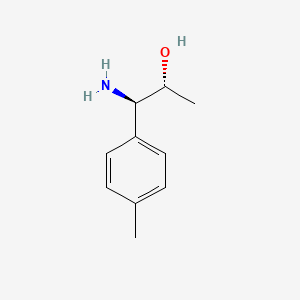

(1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL

Descripción

(1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 4-methylphenyl group attached to a propan-2-ol backbone. Its stereochemistry (1R,2R) is critical for its physicochemical and biological properties.

Propiedades

Fórmula molecular |

C10H15NO |

|---|---|

Peso molecular |

165.23 g/mol |

Nombre IUPAC |

(1R,2R)-1-amino-1-(4-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10+/m1/s1 |

Clave InChI |

HZSTYYBSLOXCOR-SCZZXKLOSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)[C@H]([C@@H](C)O)N |

SMILES canónico |

CC1=CC=C(C=C1)C(C(C)O)N |

Origen del producto |

United States |

Métodos De Preparación

Steps:

- Condensation Reaction :

- React 4-methylbenzaldehyde with a chiral amine to form an imine intermediate.

- Reduction :

- Reduce the imine using a reducing agent such as sodium borohydride or catalytic hydrogenation to yield the amino alcohol.

- Stereoselectivity Control :

- Employ chiral catalysts or specific reaction conditions to ensure the desired (1R,2R) stereochemistry.

Reaction Conditions :

- Solvent: Methanol or ethanol is commonly used.

- Temperature: Controlled temperatures ranging from 0°C to 30°C optimize yield and selectivity.

Oxime Reduction Method

An alternative method involves the reduction of oximes derived from 4-methylbenzaldehyde:

Steps :

- Oxime Formation :

- React 4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form an oxime.

- Reduction :

- Reduce the oxime using nickel-aluminum alloy or another suitable catalyst to produce this compound.

Reaction Conditions :

- Solvent: Di-n-butyl ether or tetrahydrofuran.

- Temperature: Maintain between 0°C and 30°C for optimal stereoselectivity.

Chiral Catalysis

Chiral catalysts are employed to enhance stereoselectivity during synthesis:

Steps :

- Precursor Preparation :

- Use a chiral precursor derived from 4-methylbenzaldehyde.

- Catalytic Reduction :

- Perform reduction using asymmetric hydrogenation techniques with rhodium or iridium-based catalysts.

Advantages :

Industrial Production Methods

For large-scale production, cost-effective and scalable methods are used:

Steps :

- Batch Reaction Setup :

- Combine aromatic aldehyde and amine in large reactors.

- Continuous Reduction Process :

- Utilize continuous flow reactors for reduction to minimize waste and maximize yield.

Optimization Parameters :

Data Table: Reaction Conditions for Various Methods

| Method | Key Reagents | Solvent | Temperature Range | Yield (%) |

|---|---|---|---|---|

| Condensation + Reduction | 4-Methylbenzaldehyde, amine | Methanol/Ethanol | 0–30°C | ~85 |

| Oxime Reduction | Hydroxylamine hydrochloride | Di-n-butyl ether | 0–30°C | ~80 |

| Chiral Catalysis | Rhodium/Iridium catalyst | Tetrahydrofuran | Room temperature | >98 |

| Industrial Batch Process | Aromatic aldehyde + amine | Methanol | Controlled | ~90 |

Analytical Techniques

To ensure the quality and purity of this compound, analytical methods are applied:

Techniques :

- High-performance liquid chromatography (HPLC) :

- Chiral columns are used to verify enantiomeric excess.

- Nuclear Magnetic Resonance (NMR) :

- Confirm structural integrity and stereochemistry.

- Mass Spectrometry (MS) :

- Validate molecular weight and purity.

Análisis De Reacciones Químicas

Norephedrine undergoes various chemical reactions:

Oxidation: Oxidation of the alcohol group yields the corresponding ketone.

Reduction: Reduction of the ketone group forms the alcohol.

Substitution: Norephedrine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

(1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL serves as a crucial building block in the synthesis of pharmaceuticals. Its chiral nature allows for the development of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects. Research indicates that this compound can be utilized to create analogs targeting specific biological pathways, particularly in the treatment of neurological disorders .

Therapeutic Potential

Studies have explored the compound's potential in modulating neurotransmitter systems. For instance, it has shown promise in influencing serotonin and dopamine pathways, making it a candidate for treating conditions such as depression and anxiety disorders .

Biological Research

Enzyme Interaction Studies

The compound has been investigated for its interactions with various enzymes and receptors. Its amino group can form hydrogen bonds with active site residues of target proteins, while the aromatic ring contributes to hydrophobic interactions. This interaction profile is essential for understanding its mechanism of action .

Antimicrobial Activity

Research highlights the antimicrobial properties of this compound. A study reported its effectiveness against Helicobacter pylori, with an IC50 value indicating potent inhibitory effects on bacterial growth . This suggests potential applications in developing new antibiotics or treatments for bacterial infections.

Case Study 1: Synthesis and Biological Evaluation

A recent study focused on synthesizing derivatives of this compound to evaluate their biological activity. Various analogs were tested for their binding affinity to serotonin receptors, revealing that certain modifications significantly enhanced receptor interaction and selectivity .

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was administered to animal models to assess its effects on behavior related to anxiety and depression. Results demonstrated that specific dosages led to significant improvements in anxiety-like behaviors, supporting its potential as a therapeutic agent in neuropharmacology .

Mecanismo De Acción

- Norephedrine stimulates α- and β-adrenergic receptors.

- It increases norepinephrine release and inhibits its reuptake.

- Effects include vasoconstriction, increased heart rate, and bronchodilation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

- Electron-Donating Groups (e.g., methyl in 4-methylphenyl): Increase hydrophobicity and may enhance membrane permeability.

- Electron-Withdrawing Groups (e.g., Cl, Br, CF₃): Improve solubility in polar solvents and influence electronic interactions with biological targets .

- Heterocyclic Systems (e.g., furyl): Introduce hydrogen-bonding capabilities and modulate stereoelectronic properties .

Stereochemistry: The (1R,2R) configuration of the target compound distinguishes it from analogs like (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL , where stereochemical differences could lead to divergent biological activities or receptor affinities.

Research Findings and Implications

- Synthetic Utility : The compound’s chiral centers make it valuable for asymmetric catalysis or as a building block in medicinal chemistry.

- Structure-Activity Relationships (SAR) : Substituent variations significantly impact physicochemical properties (e.g., bromine in increases molecular weight by ~80 Da compared to the methyl group in the target compound).

- Pharmacological Potential: Analogous compounds with halogen or heterocyclic substituents show promise in targeting receptors or enzymes, warranting further investigation into the biological profile of this compound .

Actividad Biológica

(1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL, also known as a chiral amino alcohol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique stereochemistry, which plays a crucial role in its interactions with biological macromolecules such as enzymes and receptors. Understanding its biological activity is essential for exploring its therapeutic potential and applications.

The molecular formula of this compound is C10H15NO, with a molecular weight of approximately 165.24 g/mol. Its structure includes an amino group, which is pivotal for its biological interactions.

The mechanism of action of this compound involves its ability to interact with various biological targets. This compound's chiral nature allows it to bind selectively to specific receptors and enzymes, modulating their activity and leading to various biological effects. Notably, it can form hydrogen bonds and engage in π-π interactions, which are critical for its bioactivity .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant Effects : Similar compounds have been noted for their psychoactive properties, suggesting potential antidepressant activity .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Enzyme Modulation : The compound has been shown to influence the activity of certain enzymes, which could be leveraged for therapeutic applications .

Study 1: Antidepressant Potential

A study investigating the psychoactive properties of related compounds suggested that this compound could exhibit similar antidepressant effects due to its structural similarities with known antidepressants. The presence of the amino group enhances its interaction with neurotransmitter receptors .

Study 2: Antimicrobial Activity

In vitro assays demonstrated that this compound showed significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.